molecular formula C11H12Cl2N2O2 B5877949 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine

4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine

Cat. No. B5877949
M. Wt: 275.13 g/mol
InChI Key: HZJNAMBIDYDXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine, also known as DCMP, is a chemical compound that has gained significant attention in the field of scientific research. DCMP is a heterocyclic compound that consists of a pyridine ring and a morpholine ring, with a carbonyl group attached to the pyridine ring. The compound is synthesized using a specific method, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied.

Mechanism of Action

The mechanism of action of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to have a number of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to have antiviral activity against certain viruses, such as herpes simplex virus. In addition, 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has a number of advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and has a high yield. In addition, 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been found to have a low toxicity profile, making it a safe candidate for use in lab experiments. However, one limitation is that the mechanism of action of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of the compound, in order to better understand its biochemical and physiological effects. Another direction is to explore the potential applications of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine in the treatment of inflammatory diseases, cancer, and viral infections. Finally, future research could focus on developing new derivatives of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine that have improved efficacy and lower toxicity.

Synthesis Methods

4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is synthesized using a specific method that involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions, and the yield of the product is high.

Scientific Research Applications

4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses, such as herpes simplex virus.

properties

IUPAC Name

(2,6-dichloro-4-methylpyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-7-6-8(12)14-10(13)9(7)11(16)15-2-4-17-5-3-15/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJNAMBIDYDXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N2CCOCC2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichloro-4-methylpyridin-3-yl)(morpholin-4-yl)methanone

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